Ruxolitinib sulfate is a selective inhibitor of Janus kinase 1 and Janus kinase 2, primarily used in the treatment of myelofibrosis and polycythemia vera. It is marketed under the brand name Jakafi and has been pivotal in managing these hematological malignancies. The compound is a monophosphate salt of ruxolitinib, which enhances its solubility and bioavailability.
Ruxolitinib was developed by Incyte Corporation and received approval from the United States Food and Drug Administration in 2011 for the treatment of myelofibrosis. It is synthesized from various precursors through a series of chemical reactions that ensure high purity and efficacy.
Ruxolitinib sulfate falls under the category of small molecule drugs, specifically classified as a kinase inhibitor. It targets the Janus kinase signaling pathway, which plays a crucial role in hematopoiesis and immune response.
The synthesis of ruxolitinib involves several key steps that utilize various chemical reactions to achieve the final product. Notable synthesis methods include:
Ruxolitinib has a complex molecular structure characterized by a pyrrolopyrimidine core, which is essential for its activity as a Janus kinase inhibitor. The molecular formula is with a molecular weight of approximately 306.35 g/mol.
Ruxolitinib undergoes various chemical reactions during its synthesis:
The reactions are optimized for selectivity and yield, employing catalysts where necessary to facilitate specific transformations while minimizing unwanted side reactions.
Ruxolitinib exerts its therapeutic effects by inhibiting Janus kinases, which are crucial for cytokine signaling pathways involved in hematopoiesis:
Ruxolitinib sulfate is primarily used in clinical settings for:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1